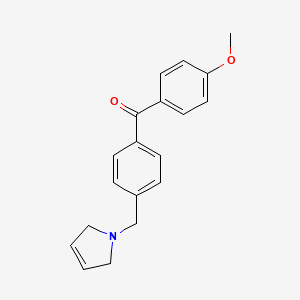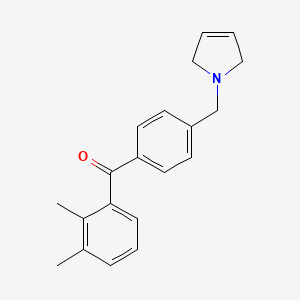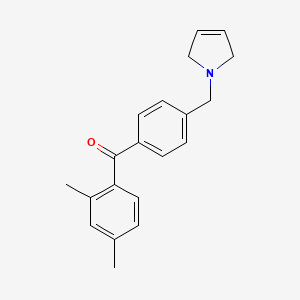![molecular formula C10H10ClN3O2 B1359582 Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1142211-05-9](/img/structure/B1359582.png)
Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Descripción general
Descripción
“Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate” is a chemical compound used for proteomics research . Its molecular formula is C10H10ClN3O2 and has a molecular weight of 239.66 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . The Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively, has been reported .Physical And Chemical Properties Analysis
This compound is a product for proteomics research . It has a molecular formula of C10H10ClN3O2 and a molecular weight of 239.66 . Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate and related compounds are often explored for their synthesis and structural properties. For instance, Ogurtsov and Rakitin (2021) synthesized a related compound, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, highlighting its potential as an intermediate for producing substances with pharmacological properties (Ogurtsov & Rakitin, 2021).
Pharmaceutical Research
These compounds are also significant in pharmaceutical research. For example, a novel series of pyrazolo[1,5-a]pyrimidine derivatives was synthesized and screened for cytotoxic and 5-lipoxygenase inhibition activities, showing potential therapeutic applications (Rahmouni et al., 2016).
Material Science and Chemistry
In the field of material science and chemistry, these compounds are often studied for their unique properties. Auzzi et al. (1978) explored the methylation reactions of pyrazolo[1,5-a]pyrimidine compounds, which could contribute to the development of new materials with specific properties (Auzzi et al., 1978).
Diagnostic and Imaging Applications
In medical diagnostics, certain pyrazolo[1,5-a]pyrimidine derivatives, like 7-(2-Chlorophenylamino)-5-((2- [18F]fluoro-ethyoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, have been used as PET tumor imaging agents, demonstrating the compound's utility in diagnostic imaging (Xu et al., 2012).
Antimicrobial Applications
Some derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antimicrobial activity, indicating their potential use in treating bacterial and fungal infections (Abdallah & Elgemeie, 2022).
Direcciones Futuras
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They have potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyrimidines, the core structure of this compound, have been identified as strategic compounds for optical applications .
Mode of Action
It is known that the presence of electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines can improve both the absorption and emission behaviors .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting potential uses in fluorescence-based assays .
Análisis Bioquímico
Biochemical Properties
Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2) . CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key proteins required for cell cycle progression . This interaction is crucial for its potential use in cancer treatment, as it selectively targets tumor cells .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes . It inhibits the growth of cancer cell lines such as MCF-7, HCT-116, and HepG-2 . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Specifically, it induces apoptosis in cancer cells by disrupting the cell cycle and promoting cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of CDK2, leading to enzyme inhibition . This binding interaction prevents the phosphorylation of proteins necessary for cell cycle progression, thereby halting cell division . Additionally, the compound induces changes in gene expression that promote apoptosis and inhibit cell proliferation . Molecular docking simulations have confirmed the compound’s fit into the CDK2 active site through essential hydrogen bonding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce apoptosis in cancer cells . Prolonged exposure may lead to adaptive responses in cells, potentially reducing its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism leads to the formation of active metabolites that contribute to its pharmacological effects . Additionally, the compound affects metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound reaches its intended targets, such as CDK2, to exert its inhibitory effects .
Propiedades
IUPAC Name |
methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-16-10(15)8-4-9-12-5-7(2-3-11)6-14(9)13-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPOADLMYHAAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=NC2=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140464 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-(2-chloroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142211-05-9 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-(2-chloroethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-(2-chloroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1359499.png)
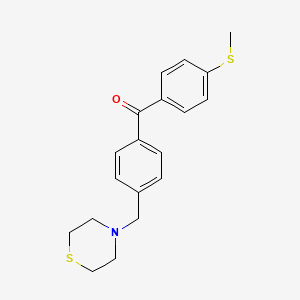

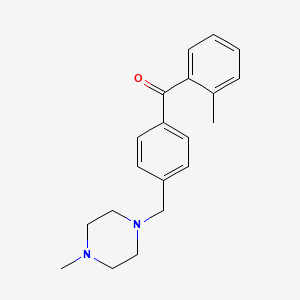
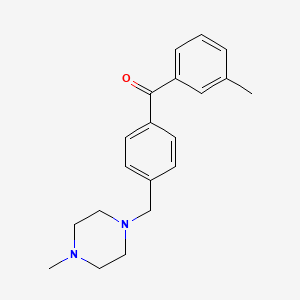
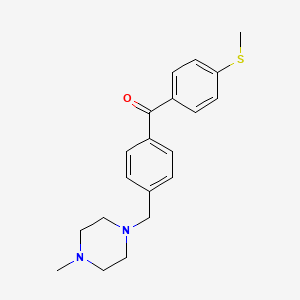

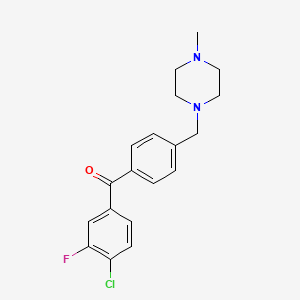

![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)

